1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one
Description
Contextual Significance of Quinazoline (B50416) and Fused Dioxolo Heterocyclic Scaffolds in Medicinal Chemistry Research
The quinazoline scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities. nih.govresearchgate.net This is attributed to the ability of the quinazoline ring to interact with various biological targets, including enzymes and receptors. The versatility of the quinazoline system allows for substitutions at various positions, leading to a diverse library of compounds with activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govscite.ai
The 1,3-dioxole (B15492876) ring, commonly found in natural products as a 1,3-benzodioxole (B145889) moiety (piperonyl group), is also of significant interest in medicinal chemistry. Its inclusion in a molecular structure can influence the compound's pharmacokinetic and pharmacodynamic properties. The dioxole ring is known to be a "pharmacophoric feature" that can enhance binding to specific biological targets and can also impact metabolic stability.
The fusion of these two scaffolds into the 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one framework is anticipated to yield compounds with novel biological profiles, potentially leveraging the established activities of both parent heterocycles.
Historical Perspectives on the Discovery and Initial Academic Exploration of this compound and Related Chemotypes
The history of quinazoline chemistry dates back to the 19th century, with the first synthesis of quinazoline itself being reported in the late 1800s. The discovery of naturally occurring quinazolinone alkaloids with potent biological activities spurred significant interest in this class of compounds, leading to extensive synthetic and medicinal chemistry research. organic-chemistry.org
A plausible, though not explicitly documented, synthetic pathway to this compound could involve the use of piperonylonitrile (B116396) as a starting material. Piperonylonitrile contains the 1,3-benzodioxole moiety, which corresponds to the dioxolo part of the target molecule. google.com A hypothetical synthetic route could proceed through the nitration of piperonylonitrile, followed by reduction of the nitro group to an amine, yielding 6-aminopiperonylonitrile. Subsequent cyclization of this intermediate, a reaction type known for the synthesis of quinazolinones from 2-aminonitriles, would lead to the formation of the desired This compound . rsc.orgnih.gov However, it is crucial to emphasize that this is a theoretical pathway, and published accounts of this specific synthesis are not currently available.
The lack of extensive research on this particular compound suggests that it remains a relatively unexplored area within the broader field of quinazolinone chemistry, presenting an opportunity for future investigation into its synthesis, properties, and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
6H-[1,3]dioxolo[4,5-f]quinazolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-10-3-5-6(11-9)1-2-7-8(5)14-4-13-7/h1-3H,4H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFITWWVVUSDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)NC(=O)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1,3 Dioxolo 4,5 F Quinazolin 7 6h One
Classical and Contemporary Approaches to the Core 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one Skeleton Synthesis
The construction of the quinazolinone core is a well-established area of heterocyclic chemistry, with numerous methods that can be adapted for the synthesis of the title compound.
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds like quinazolinones in a single step, aligning with the principles of atom economy and procedural simplicity. researchgate.netnih.govjsynthchem.com These reactions typically involve combining three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. nih.gov
A common MCR strategy for quinazolinone synthesis involves the one-pot reaction of an anthranilic acid derivative, an aldehyde, and a nitrogen source such as ammonium (B1175870) acetate (B1210297). bohrium.comresearchgate.net Applying this to the target molecule, 6-amino-1,3-benzodioxole-5-carboxylic acid could react with an aldehyde and ammonium acetate to form the desired quinazolinone skeleton. Another approach utilizes isatoic anhydride (B1165640), an aldehyde, and ammonium acetate or a primary amine under ultrasound irradiation, promoted by a Pt-CNTs catalyst, to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net The Ugi four-component reaction (Ugi-4CR) has also been employed, followed by a cyclization step, to rapidly generate diverse and complex polycyclic quinazolinones. nih.govresearchgate.net
Table 1: Examples of Multi-Component Reaction Strategies for Quinazolinone Synthesis
| Starting Materials | Reagents/Catalyst | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 2-Aminophenyl-2-oxoacetamide, Aldehyde, Ammonium Acetate | Catalyst-free | Mild conditions | Quinazolin-4-carboxamides | bohrium.com |
| Isatoic Anhydride, Aldehyde, Amine/Ammonium Acetate | Pt-CNTs | Ultrasound irradiation | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |
| 2-Aminobenzamide, Aldehyde, Isocyanide, (second amine) | Ugi-4CR followed by cyclization | Varies (e.g., Pd-catalyzed annulation) | Polycyclic Quinazolinones | nih.govresearchgate.net |
| 5-Aryl-1,3,4-thiadiazol-2-amine, Dimedone, Aromatic Aldehyde | Molecular Iodine | Acetonitrile (B52724), reflux | Thiadiazolo[2,3-b]quinazolinones | jsynthchem.com |
Cyclocondensation represents one of the most fundamental and widely used methods for constructing the quinazolinone ring. The Niementowski quinazoline (B50416) synthesis is a classic example, involving the thermal condensation of an anthranilic acid with an amide. frontiersin.orgnih.gov To produce the unsubstituted this compound, 6-amino-1,3-benzodioxole-5-carboxylic acid would be heated with an excess of formamide. frontiersin.org This reaction, which proceeds via an o-amidobenzamide intermediate, can be significantly accelerated using microwave irradiation, often reducing reaction times and improving yields. frontiersin.orgnih.gov
Another common strategy involves a two-step, one-pot sequence where an anthranilic acid is first treated with an acid anhydride (like acetic anhydride) to form a benzoxazinone (B8607429) intermediate. tandfonline.com This intermediate is then reacted with a primary amine or ammonia (B1221849) to yield the corresponding 2-substituted or unsubstituted quinazolinone. tandfonline.comijprajournal.com Annulation reactions, such as the palladium-catalyzed annulation of N-allylamidines, also provide a route to the quinazoline core under microwave conditions. frontiersin.org
Transition-metal catalysis has become an indispensable tool for the synthesis of quinazoline derivatives, offering high efficiency, broad substrate scope, and functional group tolerance. nih.gov Palladium-catalyzed reactions are particularly prominent. One notable method is a three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which proceeds through an isocyanide insertion/cyclization sequence. acs.org Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl₂, are used to construct complex quinazoline conjugates by forming new C-C bonds. mdpi.com
Copper catalysis is also widely employed. Methods include the coupling of 2-halobenzamides with nitriles, organic-chemistry.org the reaction of 2-aminobenzamides with tertiary amines under aerobic conditions, nih.gov and the cyclization of 2-aminobenzylamines with amides. nih.gov Other transition metals like iron, cobalt, and manganese have been utilized in dehydrogenative coupling and cyclization reactions to afford quinazolines and quinazolinones from readily available alcohols, amines, and amides. nih.gov
Table 2: Selected Transition Metal-Catalyzed Syntheses of Quinazolinones
| Metal Catalyst | Starting Materials | Key Transformation | Conditions | Reference(s) |
|---|---|---|---|---|
| Palladium | o-Nitrobenzamides, Alcohols | Reductive Cyclization/Hydrogen Transfer | Pd(dppf)Cl₂ | nih.gov |
| Palladium | 2-Aminobenzamides, Aryl Halides, Isocyanide | Isocyanide Insertion/Cyclization | Pd(OAc)₂ | acs.org |
| Copper | 2-Halobenzamides, Nitriles | Nucleophilic Addition/SNAr | Cu(OAc)₂ | organic-chemistry.org |
| Copper | 2-Aminobenzamides, Tertiary Amines | Oxidative Cyclization/Coupling | Cu Catalyst | nih.gov |
| Iron | (2-Aminophenyl)methanols, Benzamides | Acceptorless Dehydrogenative Coupling | FeCl₂·4H₂O | nih.gov |
| Cobalt | 2-Aminoaryl Alcohols, Nitriles | Dehydrogenative Cyclization | Co(OAc)₂·4H₂O | nih.gov |
| Manganese | 2-Aminobenzyl Alcohols, Primary Amides | Acceptorless Dehydrogenative Coupling | Mn(I) pincer complex | nih.gov |
Growing interest in sustainable chemistry has spurred the development of metal-free and catalyst-free synthetic routes to quinazolinones. mdpi.comnih.gov These methods avoid the cost and potential toxicity associated with metal catalysts. nih.gov One approach involves the reaction of hexafluoroisopropyl 2-aminobenzoates with amidine hydrochlorides at room temperature, which proceeds in excellent yields without any catalyst. nih.gov
Iodine has been used as a mild Lewis acid catalyst for various transformations, including the oxidative cyclization of 2-aminobenzamides with α-amino acids or the domino reaction of tertiary amines to form the quinazolinone ring. organic-chemistry.orgorganic-chemistry.org Other oxidant-mediated reactions, such as those using o-iodoxybenzoic acid (IBX) or tert-butyl hydroperoxide (TBHP), enable the efficient synthesis of quinazolines from 2-aminobenzylamines and aldehydes or from isatins and amidine hydrochlorides, respectively. organic-chemistry.orgmdpi.com Completely catalyst-free syntheses have also been reported, such as the reaction of 2-(2-aminophenyl)-2-oxoacetamides with aldehydes and ammonium acetate, highlighting the intrinsic reactivity of the chosen substrates under thermal conditions. bohrium.com
The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinone scaffolds. nih.gov A key tool in this area is microwave-assisted synthesis, which dramatically reduces reaction times, often from hours to minutes, and can increase product yields. frontiersin.orgnih.gov The Niementowski reaction and syntheses from isatoic anhydride have been successfully adapted to microwave conditions. frontiersin.org
The use of environmentally benign solvents is another important aspect. Reactions have been developed in greener media like water or ethanol, and in some cases, under solvent-free conditions, which minimizes waste. tandfonline.comnih.gov For instance, the one-pot condensation of anthranilic acid, orthoesters, and amines can be performed at room temperature under solvent-free conditions using a recyclable catalyst. ijprajournal.com The development of catalyst-free MCRs and the use of atom-economical reactions, where most atoms of the reactants are incorporated into the final product, further contribute to the green credentials of these synthetic strategies. bohrium.commdpi.comnih.gov
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new ones. For palladium-catalyzed cross-coupling reactions like the Suzuki reaction, the mechanism is well-understood to involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com In this cycle, the active Pd(0) catalyst first reacts with an aryl halide. This is followed by a base-assisted reaction with an organoboron compound (transmetalation) and concludes with the formation of the C-C bond and regeneration of the Pd(0) catalyst. mdpi.com
In metal-free, oxidant-mediated reactions, the mechanism often involves the in-situ generation of a reactive intermediate. For example, in the IBX-mediated reaction of 2-aminobenzylamine and an aldehyde, the aldehyde is first oxidized by IBX to a carboxylic acid derivative, which then condenses with the aminobenzylamine. Subsequent intramolecular cyclization and dehydration lead to the final quinazoline product. mdpi.com For MCRs, a plausible mechanism often starts with the formation of an imine from an aldehyde and amine, followed by a nucleophilic attack from another component, and subsequent intramolecular cyclization and aromatization to furnish the stable heterocyclic product. researchgate.netnih.gov
Advanced Reaction Engineering for Optimized Yields and Scalability
Modern synthetic techniques such as microwave-assisted synthesis have been shown to significantly improve reaction times and yields for various quinazolinone derivatives. nih.gov The use of solid-phase synthesis could also facilitate the purification process and allow for the high-throughput synthesis of a library of analogs.
A comprehensive optimization study would involve screening various solvents, catalysts, temperatures, and reaction times to identify the optimal conditions for the synthesis of this compound and its derivatives. Design of Experiment (DoE) methodologies can be employed to systematically explore the reaction parameter space and identify the key factors influencing yield and purity.
Structure Activity Relationship Sar Investigations for 1,3 Dioxolo 4,5 F Quinazolin 7 6h One Derivatives
General Principles of Structure-Activity Relationships in Quinazolinone Research
The quinazolinone nucleus, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is a privileged scaffold in drug discovery, known for a wide array of pharmacological activities. nih.govresearchgate.net SAR studies have revealed that the biological profile of quinazolinone derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic system. nih.govsemanticscholar.org
Key positions on the quinazolinone ring that are frequently targeted for modification to alter biological activity include positions 2, 3, 6, and 8. semanticscholar.org The introduction of various substituents at these sites can influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov
| Position on Quinazolinone Core | General Impact of Substitution on Bioactivity |
| Position 2 | Substituents can significantly modulate potency. A phenyl ring is often essential for activities like DHFR inhibition. rsc.org |
| Position 3 | Addition of heterocyclic moieties or substituted aromatic rings can increase activity. nih.govsemanticscholar.org Often crucial for CNS depressant and anticonvulsant effects. researchgate.net |
| Position 6 | Modifications can influence lipophilicity and molecular absorption. nih.gov |
| Position 7 | Halogen substitution (e.g., Chlorine) has been found to be favorable for anticonvulsant activity. semanticscholar.org |
| Position 8 | Identified as a significant position for influencing various pharmacological activities. semanticscholar.org |
Influence of Substituent Patterns on Molecular Interaction Profiles
The specific nature of substituents on the 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one scaffold dictates how the molecule interacts with its biological target. These interactions are governed by a combination of electronic, steric, and lipophilic factors.
The electronic properties of substituents play a crucial role in modulating the binding affinity of quinazolinone derivatives to their target receptors. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the quinazolinone core, affecting its ability to participate in key interactions like hydrogen bonding and π-π stacking. nih.gov
For many quinazolinone-based inhibitors, such as those targeting epidermal growth factor receptor (EGFR), the quinazoline (B50416) scaffold acts as a hydrogen bond acceptor in the hinge region of the kinase domain. nih.govresearchgate.net SAR studies on various quinazolinone series have shown that electron-withdrawing and lipophilic groups at the para-position of a phenyl ring substituted at other positions on the quinazolinone core can enhance inhibitory activity. rsc.orgnih.gov For example, in a series of 4-anilino-quinazoline derivatives, smaller, lipophilic substituents like fluorine and chlorine on the aniline (B41778) moiety led to enhanced affinity for EGFR. mdpi.com
Conversely, the presence of EDGs at the para position of a phenyl ring at the 2-position was found to decrease the inhibitory potential against dihydrofolate reductase (DHFR). rsc.org The 1,3-dioxole (B15492876) ring fused to the quinazolinone core is itself an electron-rich system, which can contribute to favorable π-stacking interactions with aromatic residues in a receptor's binding pocket. vulcanchem.com
The size, shape (steric effects), and fat-solubility (lipophilicity) of substituents are critical determinants of biological activity. These properties influence not only how well a molecule fits into its binding site but also its absorption, distribution, and metabolism.
Steric Effects: The steric bulk of a substituent can either enhance or diminish activity. In some cases, bulkier, hydrophobic substituents are essential for activity, suggesting they occupy a specific hydrophobic pocket in the target protein. rsc.org However, there is often an optimal size for substituents at a given position. For instance, in one study, increasing the steric hindrance of substituents on an oxazolo[3,4-a]pyrazine core led to a progressive reduction in potency. unipd.it For derivatives of 2,3-dihydro- nih.govnih.gov-dioxino-[2,3-f]-quinazoline, a structure analogous to the subject compound, substitution on the aniline moiety with small, hydrophobic groups was found to increase activity in the order F < Br < Cl, indicating a sensitivity to steric factors. mdpi.com
| SAR Principle | Influence on Molecular Interactions | Example from Quinazolinone Research |
| Electronic Effects | Alters electron density, affecting H-bonding and π-stacking. | Electron-withdrawing groups on a substituted phenyl ring can enhance receptor binding. rsc.orgnih.gov |
| Steric Effects | Determines the fit of the molecule in the binding pocket. | Bulky groups can be favorable if they fit a hydrophobic pocket, but excessive bulk can decrease activity. rsc.orgunipd.it |
| Lipophilic Effects | Affects membrane permeability and hydrophobic interactions. | Higher lipophilicity at certain positions can lead to increased molecular absorption and activity. nih.gov |
Rational Design of this compound Derivatives based on SAR Principles
Rational drug design leverages SAR principles to create new molecules with improved therapeutic properties. For this compound, this involves the strategic placement of substituents to optimize interactions with a specific biological target. This process is often guided by computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking. nih.govnih.gov
A key design strategy involves molecular hybridization, where the this compound core is combined with other pharmacologically active motifs to create hybrid molecules with potentially synergistic or multi-target activities. nih.gov For example, based on the SAR of other quinazolinones, one could design derivatives by introducing various substituted linkers and terminal groups at the 2- or 3-positions of the core structure.
The design of a series of quinazolinone N-acetohydrazides as multi-kinase inhibitors illustrates this approach. nih.gov The quinazolinone moiety was designed to occupy the front pocket of the kinase binding site, while a functionalized linker was designed to form key interactions in another region of the active site. nih.gov Similarly, for this compound, the dioxole-fused ring system provides a rigid, compact core. Rational design would focus on adding substituents at the remaining available positions (e.g., N-6 or C-2) that can extend into and interact with specific sub-pockets of a target enzyme or receptor, guided by the known SAR principles of electronic, steric, and lipophilic requirements. The cyclization at the C-5 and C-6 positions of the quinazoline core to form a dioxole ring results in a more compact molecule, which may better tolerate structural variations within the kinase domain of a target that arise from mutations. mdpi.com
Computational Chemistry and Molecular Modeling Studies of 1,3 Dioxolo 4,5 F Quinazolin 7 6h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of quinazolinone derivatives.
DFT studies are employed to understand the electronic characteristics of the quinazolinone scaffold. For instance, calculations at the B3LYP/6–31 + G(d, p) level of theory have been used to analyze the electronic and geometric features of various quinazolinone derivatives. nih.govresearchgate.net These studies help in determining key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. These descriptors are crucial for correlating the structure of a compound with its stability and reactivity. nih.gov
For example, in a study of 6-bromo quinazoline (B50416) derivatives, DFT analysis was performed to compare the stability of the most active and least active compounds, providing insights into their thermodynamic properties. nih.gov Similarly, DFT has been used to investigate the stability of different isomeric forms of quinazolinone derivatives in various solvents, highlighting the influence of the medium on the molecular structure. mdpi.com While specific DFT data for 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one is not extensively published, the methodologies applied to closely related quinazolinones are directly applicable.
Table 1: Representative Quantum Chemical Descriptors Calculated for Quinazolinone Derivatives using DFT
| Descriptor | Significance | Typical Application |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Correlates with reactivity and interaction with electrophiles |
| LUMO Energy | Indicates electron-accepting ability | Relates to reactivity with nucleophiles and electronic transitions |
| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity |
| Dipole Moment | Measures the polarity of the molecule | Influences solubility and binding interactions |
| Mulliken Charges | Describes the charge distribution on atoms | Helps in identifying sites for electrophilic and nucleophilic attack |
This table represents typical descriptors and their significance as studied for the broader class of quinazolinone derivatives.
The electronic data from DFT calculations are pivotal for predicting the reactivity of this compound. The distribution of electron density and the locations of the HOMO and LUMO can identify the most probable sites for electrophilic and nucleophilic attacks, thereby predicting the molecule's behavior in chemical reactions. nih.gov
Furthermore, quantum chemical calculations can elucidate reaction mechanisms. By modeling the transition states and reaction pathways, researchers can gain a deeper understanding of how quinazolinone derivatives are synthesized and how they might interact with biological targets. These computational insights are invaluable for optimizing synthetic routes and designing new analogues with desired reactivity profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.
QSAR models are widely developed for quinazolinone derivatives to predict their biological activities, such as anticancer or enzyme inhibitory effects. nih.govacs.org The process involves a dataset of quinazolinone analogues with known activities, from which molecular descriptors are calculated. nih.gov Statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms such as Random Forest and Extreme Gradient Boosting are then used to build the QSAR models. nih.govimist.ma
The robustness and predictive power of these models are rigorously validated using internal methods like leave-one-out cross-validation and external validation with a test set of compounds not used in the model development. nih.govimist.ma For instance, a 2D-QSAR analysis was conducted on a series of 31 quinazoline derivatives against human lung cancer, with the resulting model validated through internal, external, and Y-randomization techniques. acs.org Similarly, robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogues as EGFR inhibitors. nih.gov
Table 2: Statistical Parameters for a Representative 2D-QSAR Model for Quinazoline Derivatives
| Parameter | Value | Significance |
|---|---|---|
| R² (Correlation Coefficient) | > 0.6 | Measures the goodness of fit of the model |
| Q² (Cross-validated R²) | > 0.5 | Indicates the predictive ability of the model (internal validation) |
| R² pred (External R²) | > 0.5 | Measures the predictive power on an external test set |
Note: The values are indicative of a good predictive model for a series of quinazoline derivatives and are not specific to this compound.
A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of quinazolinone derivatives. These descriptors can be constitutional, topological, physicochemical, or quantum chemical in nature. imist.ma
For example, in QSAR studies of quinazoline-based inhibitors, descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be important. nih.gov In a study of quinazoline derivatives as EGFR inhibitors, it was found that modifications at the N-3 and C-6 positions with electronegative substituents could enhance inhibitory activity by fostering optimal polar and hydrophobic interactions within the ATP-binding site of the receptor. acs.org The identification of these key descriptors provides a rationale for the structural modifications needed to enhance the desired biological effect of compounds like this compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein receptor.
Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. lums.ac.ir For quinazolinone derivatives, docking is frequently used to study their interactions with cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and AKT1. nih.govnih.gov These studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. lums.ac.irnih.gov For example, docking studies on novel quinazolinone hydrazide derivatives identified key interactions with residues like Val702, Lys721, Met769, and Asp831 in the active site of EGFR. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the binding mode predicted by docking and revealing conformational changes that may occur upon ligand binding. researchgate.net
Table 3: Common Biological Targets and Interacting Residues for Quinazolinone Derivatives from Docking Studies
| Biological Target | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| EGFR Kinase | Met769, Lys721, Asp831, Val702 | Hydrogen bonds, Hydrophobic interactions |
| AKT1 | TRP191 | π–π stacking |
Ligand-Protein Interaction Profiling for Target Binding Prediction
Ligand-protein interaction profiling is a computational method used to predict the biological targets of a compound by docking it into the binding sites of a wide array of proteins. For quinazoline derivatives, this approach has been instrumental in identifying their interactions with various protein kinases, which are often implicated in diseases like cancer.
The quinazoline scaffold is a well-established pharmacophore for inhibitors of several protein kinases, particularly Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The EGFR family of tyrosine kinases plays a critical role in cell proliferation and survival, and their overactivity is a hallmark of many cancers. nih.gov Computational studies on various quinazoline derivatives have consistently shown their potential to bind to the ATP-binding site of EGFR, thereby inhibiting its activity. nih.govnih.gov While specific studies on this compound are not extensively documented, its structural similarity to known EGFR inhibitors suggests it may also target this kinase.
In addition to EGFR, other potential protein targets for quinazoline-based compounds have been identified through computational and experimental screening. These include other tyrosine kinases and serine/threonine kinases. For instance, certain quinazolin-4(3H)-one derivatives have shown inhibitory activity against CDK2, HER2, and VEGFR2. nih.gov Furthermore, studies on related thiazolo[5,4-f]quinazolin-9(8H)-ones have identified them as multi-target inhibitors of kinases such as CDK5, GSK-3, CLK1, CK1, and DYRK1A, which are implicated in Alzheimer's disease. nih.gov
The predicted physicochemical properties of this compound, such as its hydrogen bond acceptors and topological polar surface area, are consistent with those of known kinase inhibitors, further supporting its potential for protein binding. vulcanchem.com
Table 1: Predicted Physicochemical Properties and Potential Protein Targets of this compound and Related Scaffolds
| Property/Target | Details | Reference |
| Molecular Formula | C₉H₆N₂O₃ | molport.com |
| Molecular Weight | 190.16 g/mol | molport.com |
| Hydrogen Bond Acceptors | 5 | vulcanchem.com |
| Topological Polar Surface Area | 73.8 Ų | vulcanchem.com |
| Potential Protein Targets | EGFR, CDK2, HER2, VEGFR2, GSK-3, DYRK1A | nih.govnih.govnih.govnih.gov |
Conformational Analysis and Binding Mode Characterization
Conformational analysis and binding mode characterization are essential for understanding how a ligand like this compound interacts with its biological target at a molecular level. These studies are typically performed using molecular docking and molecular dynamics simulations.
The core structure of this compound is a fused heterocyclic system that is largely planar. vulcanchem.com This planarity is conducive to π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. vulcanchem.com The molecule also possesses several hydrogen bond acceptors (the oxygen atoms of the dioxolo and carbonyl groups, and the nitrogen atoms of the quinazoline ring), which can form key hydrogen bonds with amino acid residues in the binding site. vulcanchem.com
Molecular docking studies of structurally related quinazoline derivatives have provided detailed insights into their binding modes. For example, in the ATP-binding site of EGFR, quinazoline inhibitors typically form a crucial hydrogen bond with the backbone nitrogen of a methionine residue (Met793). nih.gov The N1 atom of the quinazoline ring is often the hydrogen bond acceptor in this interaction. Other important interactions can include hydrogen bonds with glutamine (Gln791) and aspartic acid (Asp855) residues. nih.gov
In the context of other kinases, such as GSK-3β, the nitrogen atom at position 6 of the tricyclic core of thiazolo[5,4-f]quinazolin-9(8H)-one has been suggested to form a hydrogen bond with the backbone NH-residue of valine (Val135) in the hinge region of the ATP-binding site. nih.gov Given the structural similarities, it is plausible that this compound could adopt a similar binding mode, with its quinazolinone core anchoring it in the hinge region of a kinase's ATP-binding pocket.
Table 2: Potential Key Interactions for Quinazoline Scaffolds in Kinase Binding Sites
| Interaction Type | Interacting Residues (Example) | Kinase (Example) | Reference |
| Hydrogen Bonding | Met793, Gln791, Asp855 | EGFR | nih.gov |
| Hydrogen Bonding | Val135 | GSK-3β | nih.gov |
| Hydrogen Bonding | Leu83, Glu12, Gln131, Asn132 | CDK2 | nih.gov |
| π-π Stacking | His84 | CDK2 | nih.gov |
| π-Alkyl Interactions | Ala31, Ile10, Gly11, Leu134 | CDK2 | nih.gov |
Virtual Screening Methodologies for Novel Analog Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a scaffold like this compound, virtual screening can be employed to discover novel analogs with improved potency or selectivity.
One common approach is pharmacophore-based virtual screening . A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. For EGFR inhibitors based on a quinazoline scaffold, a typical pharmacophore model might include features like hydrogen bond acceptors and aromatic rings. nih.gov Such a model can then be used to screen databases of compounds to find new molecules that match the pharmacophore. nih.gov
Another powerful technique is structure-based virtual screening , which involves docking a library of compounds into the 3D structure of the target protein. The compounds are then ranked based on their predicted binding affinity or docking score. nih.gov This method has been successfully used to identify novel EGFR inhibitors from various chemical databases. nih.gov
Consensus screening is a more advanced methodology that combines the results from multiple virtual screening techniques, such as docking, pharmacophore screening, and shape-based screening. nih.gov By requiring a compound to be predicted as active by at least two different methods, the rate of false positives can be significantly reduced. nih.gov This approach has been used to discover new kinase inhibitors with novel chemotypes. nih.gov
These virtual screening methodologies can be applied to discover novel analogs of this compound. By using its structure as a starting point, new compounds with potentially enhanced biological activity can be identified and prioritized for synthesis and experimental testing.
Mechanistic Biological and Biochemical Investigations of 1,3 Dioxolo 4,5 F Quinazolin 7 6h One
Molecular Target Identification and Characterization Studies
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.
Derivatives of the quinazolin-4(3H)-one core, which is structurally analogous to 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one, have demonstrated significant inhibitory activity against several key enzyme families.
Tyrosine Kinase Inhibition: A substantial body of research has focused on quinazolin-4(3H)-one derivatives as inhibitors of multiple tyrosine protein kinases. nih.gov These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.
Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit potent, dose-dependent inhibition of enzymes such as Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov For instance, compounds 2i and 3i from one study were identified as strong inhibitors of CDK2, with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which are comparable to the known inhibitor imatinib (B729) (IC50 = 0.131 ± 0.015 µM). nih.gov The same compound 3i also showed excellent inhibitory activity against HER2, with an IC50 of 0.079 ± 0.015 µM, similar to the positive control lapatinib. nih.gov
Molecular docking analyses suggest that these inhibitions can occur through different mechanisms. For example, compounds 2i and 3i were proposed to act as ATP non-competitive type-II inhibitors against CDK2 kinase, while functioning as ATP competitive type-I inhibitors against EGFR kinase. nih.gov
Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| 3i | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
| 2h | EGFR | Data not specified | Erlotinib | Data not specified |
| 3i | EGFR | Data not specified | Erlotinib | Data not specified |
Acetylcholinesterase (AChE) Inhibition: Quinazolin-4(3H)-one derivatives have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. A series of these derivatives were designed as multifunctional agents, and enzyme kinetics studies were performed. researchgate.net One particular compound, MR2938 (B12) , demonstrated promising AChE inhibitory activity with an IC50 value of 5.04 μM. researchgate.net
Cyclooxygenase (COX) Enzyme Inhibition: While direct inhibition of COX enzymes by this compound has not been reported, it is worth noting that the activity of human cyclooxygenase-1 (COX-1) can be allosterically regulated by certain fatty acids, which can have a modest inhibitory effect. researchgate.net This highlights the potential for diverse molecules to interact with and modulate the activity of these inflammatory enzymes.
The quinazoline framework is also capable of interacting with various receptors, thereby modulating their downstream signaling pathways.
One study focused on the design and synthesis of quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov The mGlu7 receptor is implicated in various neurological functions. In this study, a compound library was screened, and active compounds were identified within the quinazolinone chemotype. nih.gov The compound ALX-171 was found to have an IC50 of 6.14 µM for mGlu7 and was selective over other group III mGlu receptors. nih.gov This demonstrates that the quinazolinone scaffold can be tailored to bind to specific receptors and allosterically modulate their activity.
Furthermore, the inhibition of tyrosine kinase receptors like EGFR and VEGFR by quinazolinone derivatives directly implies modulation of their respective signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often downstream of these receptors. nih.govnih.gov
Cellular Level Investigations (Preclinical Models)
In preclinical models using cancer cell lines, various quinazoline derivatives have been investigated for their effects on fundamental cellular processes.
A number of novel quinazoline-containing compounds have been synthesized and evaluated for their anti-proliferative and apoptotic activities against human cancer cells. nih.govresearchgate.net For example, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against several human cancer cell lines, including breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. researchgate.net Several of these compounds exhibited broad-spectrum antitumor activity, with some showing better cytotoxicity than the standard drug doxorubicin. researchgate.net
The cytotoxic effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. For instance, a novel quinazoline-containing 1,2,3-triazole compound was shown to induce apoptosis in multiple cancer cell lines. nih.gov
Table 2: Cytotoxic Activity of Selected Quinazolin-4(3H)-one Derivatives against MCF-7 Cell Line
| Compound | IC50 (µM) against MCF-7 | Reference Compound | Reference IC50 (µM) against MCF-7 |
|---|---|---|---|
| 3a | 0.20 ± 0.02 | Lapatinib | 5.90 ± 0.74 |
| 3j | 0.20 ± 0.02 | Lapatinib | 5.90 ± 0.74 |
| 2a | 0.73 - 3.79 (range for 2a-j) | Lapatinib | 5.90 ± 0.74 |
The anti-proliferative effects of quinazoline derivatives are often mediated through their impact on the cell cycle. For instance, certain oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, which are structurally related to the compound of interest, have been shown to inhibit the growth of A549 lung cancer cells by inducing a strong G2/M phase arrest. nih.gov This indicates an interference with the cellular machinery that controls the transition from the G2 phase to mitosis, a common mechanism for many anticancer agents.
The biological activity of quinazoline derivatives can also stem from their direct interactions with key intracellular biomolecules. One notable example is the marine alkaloid-derived compound trabectedin, which contains a quinoline (B57606) core (a related heterocyclic system) and is known to inhibit the proliferation of cancer cells by binding to the minor groove of DNA, thereby interfering with the transcription process. While not a quinazolinone, this illustrates the potential for such fused heterocyclic systems to interact with nucleic acids.
More directly related to the quinazoline structure, the inhibition of tubulin polymerization has been identified as a mechanism of action for certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. Tubulin is a key structural protein that forms microtubules, which are essential for cell division. Inhibition of its polymerization leads to cell cycle arrest and apoptosis.
Mechanistic Studies in Disease-Relevant Cell Lines (e.g., oncological, anti-inflammatory, antimicrobial models)
The quinazolinone nucleus is a cornerstone for developing therapeutic agents, with derivatives demonstrating significant activity in various disease models.
Oncological Models: Quinazolinone derivatives are well-known for their anticancer properties, which are exerted through multiple mechanisms. nih.gov A primary mode of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and metastasis. frontiersin.org
EGFR and VEGFR Inhibition: Many quinazolinone compounds function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov By blocking these receptors, the compounds disrupt downstream signaling pathways essential for tumor growth and angiogenesis. researchgate.net For example, studies on certain quinazolinone-triazole hybrids have demonstrated dual inhibition of EGFR and VEGFR-2. nih.gov
Induction of Apoptosis: Mechanistic studies show that quinazolinone derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by down-regulating the expression of key proteins like c-myc and nucleolin, which in turn leads to the activation of the tumor suppressor protein p53. nih.gov Fluorescence microscopy has been used to visualize apoptotic bodies in cancer cells treated with these compounds. frontiersin.org
Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating. nih.gov
Anti-inflammatory Models: The anti-inflammatory potential of the quinazolinone scaffold has been evaluated in various cellular and animal models. The mechanisms often involve the modulation of key inflammatory pathways.
NF-κB Inhibition: A significant anti-inflammatory mechanism for related heterocyclic compounds is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcriptional regulator of pro-inflammatory cytokines and enzymes.
MAPK Pathway Modulation: Some pyrazolo[1,5-a]quinazoline derivatives have been identified as potential ligands for mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2. nih.govnih.gov These kinases are central to the cellular response to inflammatory stimuli.
In Vivo Models: The anti-inflammatory activity of novel quinazolinone derivatives has been confirmed in vivo using models like the carrageenan-induced rat paw edema assay, where compounds showed a reduction in inflammation comparable to standard drugs like Ibuprofen. fabad.org.trbiointerfaceresearch.com
Antimicrobial Models: The quinazolinone ring is present in various compounds screened for activity against a spectrum of pathogens, including bacteria and fungi. nih.gov
Enzyme Inhibition: A key antibacterial mechanism for some related quinazoline antifolates is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of bacteria. researchgate.net This disruption halts bacterial growth.
Broad-Spectrum Activity: Different derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net The specific substitutions on the quinazolinone core are critical in determining the spectrum and potency of antimicrobial activity.
Biotransformation Pathways and Enzymatic Metabolism
The metabolism of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. Biotransformation typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation), primarily in the liver. nih.gov
In Vitro Metabolic Stability Studies in Hepatic Systems
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's fate in the body. springernature.com These studies typically use liver subcellular fractions, such as microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. nih.gov The stability of a compound is assessed by measuring the decrease in its concentration over time when incubated with these hepatic systems. springernature.com
Key parameters determined from these studies include:
In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. nih.gov
Intrinsic Clearance (CLint): A measure of the liver's intrinsic ability to metabolize a drug. nih.gov
While specific data for this compound is not available, studies on other quinazoline derivatives have shown a range of metabolic stabilities. For instance, certain imidazo[1,2-a]quinoxaline (B3349733) and N-substituted quinazolinone derivatives have demonstrated good stability in both human and mouse liver microsomes, which is a favorable characteristic for a drug candidate. researchgate.net
Table 1: Example of In Vitro Metabolic Stability Data for a Test Compound in Human Liver Microsomes (HLM) (Note: This is a representative table; data is not specific to this compound)
| Incubation Time (min) | Parent Compound Remaining (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Identification of Metabolites and Biotransformation Enzymes (e.g., Cytochrome P450 isoforms)
The biotransformation of quinazoline-based compounds is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the bulk of Phase I oxidative metabolism. nih.gov Identifying the metabolites and the specific CYP isoforms involved is crucial for predicting potential drug-drug interactions and understanding the compound's clearance pathways.
Common Metabolic Pathways: For quinoline and quinazolinone scaffolds, common Phase I metabolic reactions include hydroxylation, demethylation, and oxidation. frontiersin.orgnih.gov For instance, studies on 4,5-dimethoxycanthin-6-one (B169079) identified mono-demethylated and mono-hydroxylated products as the major metabolites. nih.gov
Key CYP Isoforms: The CYP1, CYP2, and CYP3 families are responsible for metabolizing the vast majority of clinical drugs. nih.gov Studies on the related quinoline structure have implicated CYP2A6 and CYP2E1 as principal enzymes in its metabolism in human liver microsomes. nih.gov The CYP3A subfamily, particularly CYP3A4, is also known to metabolize a wide range of quinazoline-based drugs. nih.govresearchgate.net
Metabolite Identification: Modern analytical techniques, especially high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), are used to separate and identify metabolites from in vitro incubations or in vivo samples (plasma, urine). nih.govrrpharmacology.ru
For this compound, a likely metabolic pathway would involve the opening or hydroxylation of the 1,3-dioxolo (methylenedioxy) ring, a common biotransformation for compounds containing this moiety, often mediated by CYP enzymes.
Theoretical Predictions of Metabolic Soft Spots
In silico or computational tools can be used to predict "metabolic soft spots"—the sites on a molecule most susceptible to metabolism. nih.gov This predictive approach allows for early structural modifications to improve metabolic stability and pharmacokinetic properties.
For the this compound structure, potential metabolic soft spots can be hypothesized based on known biotransformation rules:
The 1,3-Dioxole (B15492876) Ring: The methylene (B1212753) carbon of the dioxole group is a well-known target for CYP-mediated oxidation, which can lead to ring-opening to form a catechol (dihydroxy) metabolite.
The Quinazolinone Aromatic Ring: The benzene (B151609) portion of the quinazolinone core is susceptible to aromatic hydroxylation, a common Phase I reaction.
The Amide/Lactam Moiety: The N-H and adjacent positions in the quinazolinone ring could be sites for oxidation or other transformations.
Table 2: Predicted Metabolic Soft Spots for this compound (Note: This table is based on theoretical predictions from related structures)
| Potential Metabolic Site | Predicted Metabolic Reaction | Responsible Enzyme Family (Predicted) |
|---|---|---|
| Methylene bridge of the 1,3-dioxole ring | Oxidative cleavage (demethylenation) | Cytochrome P450 (e.g., CYP2C, CYP3A) |
| Aromatic ring of the quinazolinone | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A, CYP2D6) |
| N(6)-H position | N-Dealkylation (if substituted) or Oxidation | Cytochrome P450 |
Advanced Research Methodologies and Analytical Approaches for 1,3 Dioxolo 4,5 F Quinazolin 7 6h One Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental information about the molecular structure, bonding, and electronic properties of 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In ¹H NMR spectra of related quinazolinone derivatives, aromatic protons typically appear in the downfield region of δ 7.0–8.5 ppm, while the N-H proton of the quinazolinone ring is often observed as a broad singlet at a significantly downfield shift, sometimes exceeding δ 12.0 ppm. mdpi.com The two protons of the dioxolo ring's methylene (B1212753) (-O-CH₂-O-) group are expected to produce a characteristic singlet at approximately δ 6.2 ppm. zenodo.org
¹³C NMR spectroscopy complements this by identifying all unique carbon atoms. Signals for the carbonyl group (C=O) in quinazolinones are typically found around δ 160–165 ppm. nih.govacs.org Aromatic and heterocyclic carbons resonate between δ 110–150 ppm, while the methylene carbon of the dioxolo group would appear near δ 100 ppm. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the entire ring system by showing correlations between protons and carbons separated by two or three bonds. nih.gov Conformational analysis and the study of intermolecular interactions can be explored through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. researchgate.net
Interactive Table 1: Expected NMR Chemical Shifts for this compound (Note: Values are estimated based on data from analogous quinazolinone and dioxolo compounds.)
| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 8.3 | 110 - 140 |
| Amide N-H | > 12.0 (broad singlet) | N/A |
| Dioxolo -OCH₂O- | ~6.2 (singlet) | ~101 |
| Quinazolinone C=O | N/A | 160 - 165 |
| Aromatic/Heterocyclic C | N/A | 105 - 150 |
| Imine C=N | N/A | ~155 |
Mass Spectrometry (MS) for Metabolite Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to monitor chemical processes in real time. With a calculated molecular weight of 202.16 g/mol , its detection via MS, typically as a protonated molecule [M+H]⁺ at m/z 203.17, confirms its formation. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of its molecular formula, C₉H₆N₂O₃. mdpi.comnih.gov
MS is particularly valuable for online reaction monitoring, where it can track the consumption of reactants and the formation of products and impurities in a single experiment. nih.govresearchgate.net This provides crucial data for optimizing reaction conditions such as time, temperature, and catalyst loading.
When coupled with liquid chromatography (LC-MS), this technique becomes a primary tool for metabolite identification. nih.gov Potential metabolites of this compound, formed through enzymatic reactions like hydroxylation or glucuronidation, can be separated and identified by their characteristic mass shifts from the parent compound. Tandem MS (MS/MS) experiments, where the parent ion is fragmented, generate a unique fingerprint that helps to elucidate the specific site of metabolic modification.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.
Infrared (IR) Spectroscopy is used to identify the specific functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum would be expected to show characteristic absorption bands for the key structural motifs. libretexts.orglibretexts.org
Interactive Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N–H stretch | 3300 - 3500 | Medium, sharp |
| Aromatic Ring | C–H stretch | 3000 - 3100 | Medium |
| Amide Carbonyl | C=O stretch | 1670 - 1700 | Strong, sharp |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium |
| Dioxolo Group | C–O stretch | 1200 - 1300 & 1000 - 1100 | Strong |
UV-Vis Spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. vulcanchem.com The extended conjugated π-system of the fused rings in this compound is predicted to result in strong absorption in the UV range. vulcanchem.com Computational modeling and data from similar compounds suggest a maximum absorption (λmax) between 270–310 nm. vulcanchem.comresearchgate.net This absorption is primarily due to π→π* and n→π* electronic transitions involving the electrons of the aromatic system and the non-bonding electrons on the oxygen and nitrogen atoms.
Chromatographic Methods for Purification and Analysis
Chromatography is essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. moravek.com It is widely used for the analysis of heterocyclic compounds. researchgate.netresearchgate.net A common approach is reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water). ptfarm.pl
HPLC is invaluable for two main purposes:
Reaction Monitoring: By taking small aliquots from a reaction mixture over time, HPLC can be used to track the disappearance of starting materials and the appearance of the product. The area of the peaks in the resulting chromatogram is proportional to the concentration of each species, allowing for quantitative assessment of reaction progress.
Purity Analysis: For the final, isolated product, HPLC provides a precise measurement of purity. moravek.com Impurities are visible as separate peaks, and their percentage can be calculated based on their peak area relative to the main product peak. This is critical for ensuring the quality of the compound for further research. nih.gov Detection is typically performed using a UV detector set to the compound's absorption maximum (λmax). nih.gov
Gas Chromatography (GC) for Volatile Product Analysis
Due to its relatively high molecular weight and low volatility, this compound is not well-suited for direct analysis by Gas Chromatography (GC). However, GC is an extremely useful technique for analyzing the volatile components associated with its synthesis. This includes assessing the purity of volatile starting materials, such as precursors like 6-aminopiperonal, or identifying volatile byproducts that may form during the reaction. When coupled to a mass spectrometer (GC-MS), the technique allows for the definitive identification of these volatile species, providing deeper insight into reaction mechanisms and pathways. acs.org
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. This structural data is fundamental to understanding its physicochemical properties and potential intermolecular interactions.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. For quinazolinone-based structures, X-ray crystallography can confirm the planar or non-planar nature of the heterocyclic rings and the spatial arrangement of substituent groups. nih.gov For instance, in a study of a related pyrido[2,1-b]quinazolin-one derivative, the asymmetric unit was found to contain two nearly superimposable molecules, with a non-planar alkyl ring. nih.gov
Furthermore, crystallographic analysis reveals the packing of molecules within the crystal lattice, highlighting intermolecular forces such as hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net These interactions are crucial for crystal engineering and can influence properties like solubility and melting point. In the crystal structure of a related dioxolo[4,5-g]quinolin-one, molecules were linked by a combination of N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds, forming a double-layer structure. researchgate.net While specific crystallographic data for this compound is not publicly available, the table below illustrates typical data obtained for a related heterocyclic compound, 6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₂BrNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 12.345 Å, c = 13.456 Å α = 90°, β = 109.87°, γ = 90° |
| Volume | 1580.1 ų |
| Z (Molecules per unit cell) | 4 |
| Key Hydrogen Bonds | N—H⋯O, C—H⋯O, C—H⋯π(arene) |
Bioanalytical Methods for Ligand-Target Interaction Quantification (e.g., SPR, ITC)
To investigate the potential biological activity of this compound, it is crucial to quantify its interactions with macromolecular targets such as proteins or nucleic acids. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for the detailed characterization of these binding events.
Surface Plasmon Resonance (SPR) is a real-time optical sensing technique that measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, a target macromolecule (the "ligand") is immobilized on the sensor surface, and a solution containing the potential binding partner (the "analyte," such as this compound) is flowed over it. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a shift in the SPR angle. By monitoring this shift over time, one can determine the association (kₐ) and dissociation (kₑ) rate constants of the interaction, and from these, the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.gov In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the target macromolecule in a sample cell under constant temperature. nih.gov Each injection of the ligand results in a small heat change until the macromolecule becomes saturated. nih.gov By integrating the heat pulses, a binding isotherm is generated. Fitting this curve provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of binding (n). nih.govutwente.nl From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated, offering deep insights into the forces driving the binding process. utwente.nl
The table below illustrates the type of thermodynamic data that can be obtained from an ITC experiment for the interaction of a small molecule with a target protein.
| Thermodynamic Parameter | Description | Representative Value |
|---|---|---|
| Stoichiometry (n) | Number of ligand molecules bound per macromolecule | 1.05 ± 0.1 |
| Association Constant (Kₐ) | Measure of binding affinity | 2.5 x 10⁶ M⁻¹ |
| Enthalpy Change (ΔH) | Heat released or absorbed upon binding | -8.5 kcal/mol |
| Entropy Change (ΔS) | Change in randomness of the system upon binding | +5.2 cal/mol·K |
| Gibbs Free Energy Change (ΔG) | Overall energy change of the binding reaction | -10.2 kcal/mol |
Future Research Directions and Unexplored Avenues for 1,3 Dioxolo 4,5 F Quinazolin 7 6h One
Development of Novel Synthetic Strategies for Enhanced Structural Diversity
Future synthetic research should focus on creating a wider array of 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one derivatives. While classical methods provide a foundation, next-generation strategies are needed to build diverse chemical libraries for extensive screening.
Organocatalytic and Metal-Free Synthesis : The use of small organic molecules as catalysts offers a green and efficient alternative to traditional metal-catalyzed reactions. frontiersin.org Organocatalytic methods, such as those employing acetic acid or pyridinium (B92312) p-toluene sulfonate (PPTS) for quinazolinone synthesis, could be adapted to the dioxolo-scaffold. frontiersin.org These approaches often feature mild reaction conditions and can reduce toxic metal contamination in the final products. frontiersin.org
Microwave-Assisted Synthesis : This technology can dramatically reduce reaction times and improve yields. Its application has been successful in the multistep synthesis of related fused heterocyclic systems like thiazolo[5,4-f]quinazolin-9(8H)-ones, demonstrating its potential for efficiently producing a library of this compound derivatives for biological evaluation. nih.gov
Flow Chemistry : Continuous flow synthesis can offer superior control over reaction parameters, leading to higher purity, better scalability, and enhanced safety. Applying flow chemistry to the synthesis of the this compound core and its derivatives would be a significant step towards efficient and reproducible production for further research and development.
Combinatorial Chemistry and Molecular Hybridization : Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a promising strategy. nih.gov This molecular hybridization can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. nih.gov For instance, integrating fragments known to interact with specific biological targets, such as triazole or indole (B1671886) moieties, could yield derivatives with potent and selective activities. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Interactions
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the design and optimization of new drug candidates. springernature.com For this compound, these computational tools represent a largely untapped resource.
Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can build sophisticated QSAR models to predict the biological activity of novel derivatives based on their structural features. By training models on a dataset of synthesized this compound analogues and their measured activities, researchers can prioritize the synthesis of compounds with the highest predicted potency. This approach has been applied to other quinazolinone derivatives to discover potential PARP-1 inhibitors. rsc.org
ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. AI models, particularly deep neural networks, can predict these properties from a molecule's structure, helping to filter out candidates that are likely to fail in later stages. springernature.com
De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. By defining a target product profile (e.g., high affinity for a specific kinase, low toxicity), these models can propose novel this compound derivatives that medicinal chemists can then synthesize and test.
Interaction Prediction : AI can predict how a molecule will interact with its biological target. Graph convolutional neural networks and other deep learning architectures can analyze the 3D structures of both the ligand and the protein to predict binding affinity and mode, guiding the design of more effective inhibitors. springernature.com
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Polypharmacology, where a single drug intentionally interacts with multiple targets, is an emerging and powerful strategy. The this compound scaffold is an ideal starting point for designing such multi-target-directed ligands (MTDLs).
Kinase Inhibitors : Many quinazoline (B50416) derivatives are known to inhibit protein kinases, which are crucial regulators of cell processes and are often deregulated in diseases. nih.gov Future research could focus on designing this compound derivatives that simultaneously inhibit multiple kinases involved in a specific disease pathway, such as EGFR and VEGFR-2 in cancer or GSK-3 and CDK5 in Alzheimer's disease. nih.govnih.gov
Hybrid Drug Design : As mentioned, creating hybrid compounds is a key strategy for polypharmacology. nih.gov By linking the this compound core to another pharmacophore, it may be possible to engage two distinct targets. For example, a hybrid with an artemisinin (B1665778) moiety could yield compounds with dual antiviral and anticancer properties. mdpi.com
Fragment-Based Screening : This technique can be used to identify small molecular fragments that bind to different sites on one or more target proteins. These fragments can then be linked to or incorporated into the this compound scaffold to build a potent multi-target ligand.
| Derivative Class | Targets | Potential Therapeutic Area | Reference |
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | CDK5, GSK-3, CLK1, CK1, DYRK1A | Neurodegenerative Diseases | nih.gov |
| Quinazolin-4-one-1,2,3-triazole Glycosides | EGFR, VEGFR-2 | Cancer | nih.gov |
| Quinazoline-Artemisinin Hybrids | Cytomegalovirus | Viral Infections | mdpi.com |
Mechanistic Studies on Novel Biological Activities and Targets
While the broader quinazolinone class exhibits a wide range of biological activities, the specific targets and mechanisms of action for this compound are yet to be fully elucidated. nih.govnih.gov Future research must delve into its molecular pharmacology to uncover novel therapeutic applications.
Target Identification and Validation : Unbiased screening methods, such as chemical proteomics and thermal shift assays, can be employed to identify the direct protein targets of this compound within the cell. Once identified, these targets must be validated to confirm their role in the compound's observed biological effects.
Cellular Pathway Analysis : Investigating the downstream effects of target engagement is crucial. Techniques like transcriptomics (RNA-seq) and proteomics can reveal which cellular signaling pathways are modulated by the compound. Studies on other quinazolinones have shown they can induce apoptosis through both extrinsic and intrinsic pathways, and similar analyses are needed for this specific scaffold. nih.govresearchgate.net
Enzymatic and Cellular Assays : Based on the activities of related compounds, future studies should test this compound derivatives in a panel of assays. This could include assays for kinase inhibition, anti-inflammatory activity, antimicrobial efficacy, and cytotoxicity against various cancer cell lines. mdpi.comnih.gov For example, specific quinazolinone derivatives have shown potent inhibitory activity against tyrosinase, suggesting a potential application in dermatology that could be explored. mdpi.com
Application of Advanced Nanomaterials in Synthesis and Delivery of this compound Derivatives
Nanotechnology offers powerful tools to overcome challenges in both the synthesis and therapeutic application of drug candidates.
Nanocatalysis in Synthesis : The use of nanocatalysts in the synthesis of quinazolinones has gained significant attention due to benefits like high surface area, increased catalytic activity, and easier recovery and reuse compared to homogeneous catalysts. researchgate.net Applying nanocatalysts, such as copper-based nanoparticles, to the synthesis of this compound could lead to more efficient, sustainable, and cost-effective production processes. researchgate.netnih.gov
| Nanocatalyst | Reaction Type | Advantage | Reference |
| CuFe₂O₄ Nanoparticles | Synthesis of 2-aryl quinazolines | Green, reusable, high yield | nih.gov |
| CuO Nanoparticles | Synthesis of quinazolines | Efficient catalysis in aqueous media | nih.gov |
Nano-delivery Systems : Many heterocyclic compounds, including quinazolinones, suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. Encapsulating this compound derivatives in nano-delivery systems—such as liposomes, polymeric nanoparticles, or micelles—could enhance their solubility, improve their pharmacokinetic profile, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing side effects.
Theranostic Nanoparticles : An exciting future avenue is the development of theranostic systems. By loading a this compound derivative onto a nanoparticle that also carries an imaging agent (e.g., a quantum dot or a magnetic nanoparticle), it may be possible to simultaneously deliver the therapeutic agent and monitor its accumulation at the disease site in real-time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted quinazolinones and 1,3-dioxolane precursors. Key steps include optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance ring-closure efficiency. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 for dioxolane derivatives) improves yield . For regioselective functionalization, microwave-assisted synthesis reduces side-product formation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C-NMR to confirm ring fusion and substituent positions (e.g., δ 6.01 ppm for dioxolane protons and δ 160–170 ppm for carbonyl carbons) . LC-MS with electrospray ionization (ESI) ensures molecular ion detection (e.g., [M+H]+ at m/z 264.24) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₂N₄O₄) .
Q. What stability considerations are critical for handling this compound in aqueous and organic phases?
- Methodological Answer : The compound is sensitive to hydrolysis in acidic/basic conditions due to the dioxolane ring. Store in anhydrous DMSO or acetonitrile at –20°C. Assess stability via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring . For solvent extraction applications (e.g., uranium coordination), use non-polar solvents like chloroform to prevent ring-opening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in pesticidal vs. antitumor activities arise from substituent positioning (e.g., fluorination at C2 vs. methoxy at C4). Perform structure-activity relationship (SAR) studies using halogenated analogs (e.g., 2,2-difluoro derivatives ) and compare bioassay results across standardized cell lines (e.g., HeLa for cytotoxicity) and pest models (e.g., Spodoptera frugiperda). Use molecular docking to validate target binding (e.g., acetylcholinesterase for pesticides ).
Q. What advanced analytical techniques are required to distinguish between isomeric dioxoloquinazolinone derivatives?
- Methodological Answer : 2D-NMR (COSY, NOESY) resolves positional ambiguity in fused rings. For example, NOE correlations between H5 of the quinazolinone and H4' of the dioxolane confirm [4,5-f] fusion over [4,5-g] isomers . X-ray crystallography provides definitive stereochemical assignment, particularly for chiral centers introduced via alkylation .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution for pharmacophore optimization (e.g., enhancing hydrogen-bonding at N3). Molecular dynamics simulations assess binding stability to targets like dihydrofolate reductase (DHFR). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kd < 100 nM for high-affinity leads) .
Q. What strategies mitigate synthetic challenges in introducing sulfhydryl or amino groups to the dioxoloquinazolinone core?
- Methodological Answer : Use protective groups (e.g., Boc for amines, Trt for thiols) during nucleophilic substitution. For example, thioether linkages (as in CAS 688061-69-0 ) require controlled pH (7–8) to avoid ring degradation. Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups with Pd(PPh₃)₄ catalysts .
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR spectral data for structurally similar derivatives?
- Methodological Answer : Variability in δ values may stem from solvent effects (e.g., DMSO-d6 vs. CDCl₃) or dynamic proton exchange. Replicate experiments under identical conditions and reference internal standards (e.g., TMS). For quinazolinones, deuterium exchange experiments identify labile NH protons . Cross-validate with HSQC to correlate ambiguous proton-carbon pairs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
